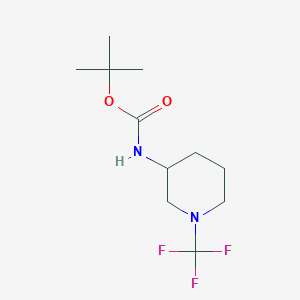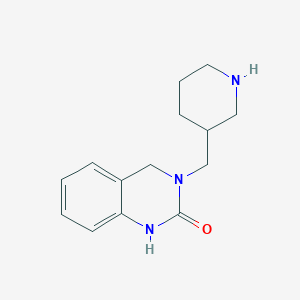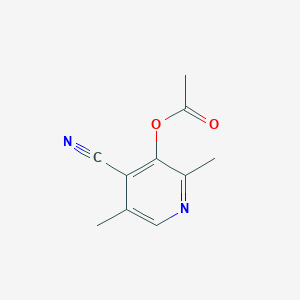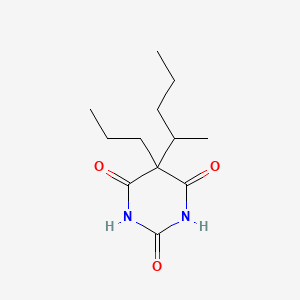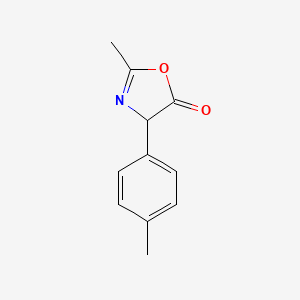
2-Methyl-4-(p-tolyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(p-tolyl)oxazol-5(4H)-one: is a heterocyclic compound that belongs to the oxazolone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with ethyl acetoacetate in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolone compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its structure allows it to interact with biological molecules in specific ways, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target molecule. The pathways involved in its mechanism of action are determined by the specific biological context in which it is used.
Comparación Con Compuestos Similares
2-Methyl-4-phenyl-oxazol-5(4H)-one: Similar in structure but with a phenyl group instead of a p-tolyl group.
4-(p-Tolyl)-2-oxazolone: Another oxazolone derivative with a different substitution pattern.
2-Methyl-4-(m-tolyl)oxazol-5(4H)-one: Similar structure with a meta-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylphenyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-11(13)14-8(2)12-10/h3-6,10H,1-2H3 |
Clave InChI |
KGVJPQFGKCAUQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=O)OC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
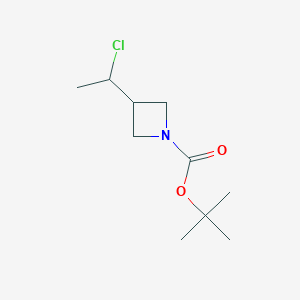
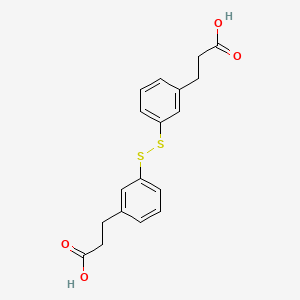

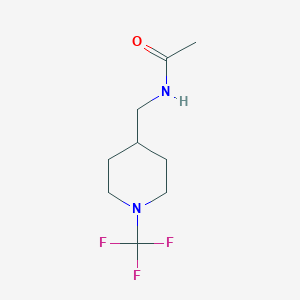
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)


